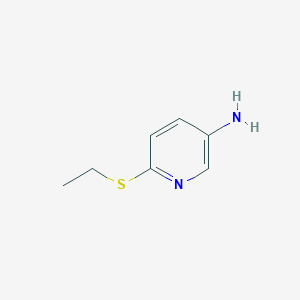

6-(Ethylsulfanyl)pyridin-3-amine

Overview

Description

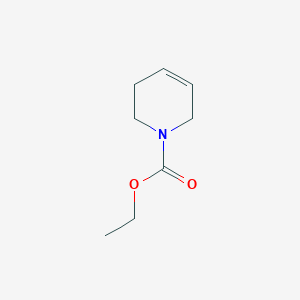

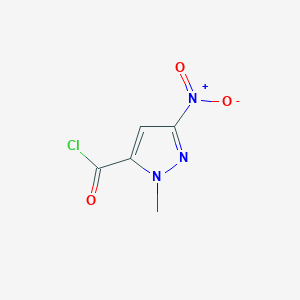

6-(Ethylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2S . It is a sulfur-containing compound . The compound is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of this compound is 154.2327 . The structure of the compound includes a pyridine ring, which is a basic heterocyclic organic compound .

Chemical Reactions Analysis

Amines, including this compound, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .

Scientific Research Applications

Synthesis and Stereochemistry

One of the pivotal research areas involves the stereospecific substitution reactions to introduce amino functions onto pyridinylmethyl carbon centers, illustrating the compound's utility in creating chiral nonracemic ethylamines. This method has been applied to generate optically pure and meso triamine ligands, offering a route to stereochemically pure compounds essential for developing asymmetric catalysts and chiral materials (Uenishi et al., 2004).

Novel Heterocyclic Compounds

Research has also demonstrated the compound's role in facilitating the synthesis of novel pyrazolo[3,4-b]pyridine products via condensation reactions. This process is critical for creating N-fused heterocyclic structures, which are of considerable interest for their pharmacological properties (Ghaedi et al., 2015).

Supramolecular Chemistry

Further studies highlight its application in the domain of supramolecular chemistry, where it has been used to synthesize polysubstituted pyridines. These compounds demonstrate significant potential in forming supramolecular aggregates through various intermolecular interactions, laying the groundwork for the development of new materials with specific optical and electronic properties (Suresh et al., 2007).

Antimicrobial Activities

Another avenue of research involves the synthesis of fused heterocycles based on the thieno[2,3-b]pyridine moiety. Derivatives of 6-(Ethylsulfanyl)pyridin-3-amine have been evaluated for their antimicrobial activities, showcasing the compound's potential as a precursor in developing new antimicrobial agents (El-Essawy et al., 2010).

Ligand in Coordination Chemistry

Lastly, the compound's derivatives have been explored as ligands in coordination chemistry to regulate structures and enable proton-coupled electron transfer. This research highlights its utility in synthesizing ruthenium(II) complexes, which are of interest for their electrochemical properties and applications in catalysis and renewable energy technologies (Kojima et al., 2004).

Mechanism of Action

Target of Action

Similar compounds such as pyrimidinamine derivatives have been found to inhibit the excitatory amino acid transporter subtype 3 (eaat3) . EAAT3 is a key regulator of glutamatergic transmission in the mammalian central nervous system .

Result of Action

Pyrimidinamine derivatives, which are structurally similar, have shown excellent fungicidal activity . For instance, certain pyrimidinamine derivatives have been effective in controlling corn rust .

properties

IUPAC Name |

6-ethylsulfanylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNSNROGWGPVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3269960.png)

![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)

![3-Azetidinol, 1-[3-(2-benzo[b]thien-5-ylethoxy)propyl]-, (2E)-2-butenedioate (1:1) (salt)](/img/structure/B3269970.png)

![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)